molecular formula C17H36 B13744477 7-Methylhexadecane CAS No. 26730-20-1

7-Methylhexadecane

Cat. No.: B13744477
CAS No.: 26730-20-1
M. Wt: 240.5 g/mol
InChI Key: HZRSSYSIMDTFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylhexadecane is a branched-chain alkane with the molecular formula C₁₇H₃₆. It is a colorless liquid that is a structural isomer of hexadecane. This compound is known for its unique chemical properties and applications in various industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylhexadecane can be synthesized through the alkylation of hexadecane. This process involves the introduction of a methyl group to the seventh carbon atom of the hexadecane chain. The reaction typically requires a catalyst such as aluminum chloride (AlCl₃) and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale alkylation reactors. The process involves the continuous feeding of hexadecane and a methylating agent into the reactor, where the reaction occurs in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Methylhexadecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed are alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups. Halogenation is a common substitution reaction where halogens such as chlorine (Cl₂) or bromine (Br₂) are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl₂), bromine (Br₂), often in the presence of light or heat to initiate the reaction.

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

7-Methylhexadecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its well-defined chemical properties.

    Biology: Studies have explored its role in biological systems, particularly in the context of lipid metabolism and membrane structure.

    Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases and its interactions with biological molecules.

    Industry: It is used as a lubricant, an oil additive, and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 7-Methylhexadecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid membranes, affecting their fluidity and function. The pathways involved include lipid metabolism and signal transduction processes, where it may modulate the activity of specific enzymes and receptors.

Comparison with Similar Compounds

    Hexadecane: A straight-chain alkane with the same molecular formula but without branching.

    2-Methylhexadecane: Another isomer with the methyl group attached to the second carbon atom.

    3-Methylhexadecane: An isomer with the methyl group on the third carbon atom.

Uniqueness: 7-Methylhexadecane is unique due to its specific branching at the seventh carbon atom, which imparts distinct physical and chemical properties compared to its isomers. This branching can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-methylhexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-4-6-8-10-11-12-14-16-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSSYSIMDTFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303513
Record name 7-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26730-20-1
Record name Hexadecane, 7-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.